Boc-nle-osu
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Chemical Transformations Involving Boc Nle Osu
Synthetic Routes to Boc-Norleucine (Boc-Nle-OH) Precursors
The foundational step in the synthesis of Boc-Nle-OSu is the protection of the amino group of L-norleucine. The most common method for achieving this is through the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. ontosight.ai This reaction, known as Boc protection, is widely used in peptide chemistry due to the stability of the Boc group under various reaction conditions and its facile removal under moderately acidic conditions. ontosight.aibiosynth.com
The reaction is typically carried out in a mixed solvent system, such as a mixture of an organic solvent and water, to ensure the solubility of both the amino acid and the Boc-anhydride. A base, such as sodium bicarbonate or triethylamine, is added to deprotonate the amino group of norleucine, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of Boc₂O. ontosight.ai The resulting product, Boc-L-norleucine (Boc-Nle-OH), is a white crystalline solid that is soluble in many organic solvents. ontosight.ai This precursor is commercially available from various suppliers. medchemexpress.com
An alternative to using norleucine directly is the use of its isosteric analog, methionine. In some synthetic strategies, methionine is replaced by norleucine to avoid the potential for oxidation of the sulfur-containing side chain. bzchemicals.com
Formation of N-Hydroxysuccinimide Esters: General Principles and Specific Synthesis of this compound
N-hydroxysuccinimide (NHS) esters are widely employed as activated esters in peptide synthesis due to their relatively high reactivity and stability. chemicalbook.comthieme-connect.com The OSu group is an excellent leaving group, which facilitates the nucleophilic attack by an amine to form a stable amide bond. These esters are generally stable enough to be isolated, purified, and stored at low temperatures in the absence of moisture. wikipedia.org
The synthesis of this compound from its precursor, Boc-Nle-OH, involves the activation of the carboxylic acid group. A common and effective method for this transformation is the use of a coupling reagent, such as a carbodiimide (B86325), in the presence of N-hydroxysuccinimide (NHS). chemicalbook.comwikipedia.org Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used for this purpose. wikipedia.org
The reaction is typically performed in an anhydrous organic solvent, such as dioxane or dichloromethane (B109758), to prevent hydrolysis of the activated ester. chemicalbook.comgoogle.com The carboxylic acid (Boc-Nle-OH) is mixed with NHS, and the carbodiimide is then added to facilitate the condensation reaction. chemicalbook.comwikipedia.org The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of NHS to form the desired this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). chemicalbook.com The insoluble urea byproduct can often be removed by filtration.
| Coupling Reagent | Typical Solvent | Key Byproduct | Reference |
| Dicyclohexylcarbodiimide (DCC) | Dioxane, Dichloromethane | Dicyclohexylurea (DCU) | chemicalbook.comwikipedia.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dichloromethane, Dimethylformamide | 1-Ethyl-3-(3-dimethylaminopropyl)urea | wikipedia.org |
| N,N'-Diisopropylcarbodiimide (DIC) | Dichloromethane, Dimethylformamide | N,N'-Diisopropylurea | bachem.com |
This table provides a summary of common coupling reagents used for the synthesis of NHS esters.
To optimize the synthesis of this compound, several factors must be considered. The reaction should be carried out under anhydrous conditions to minimize the hydrolysis of the starting materials and the product. wikipedia.org The choice of solvent is also important; it should be able to dissolve both the protected amino acid and the coupling reagents. chemicalbook.com Reaction temperature is another critical parameter. The coupling reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, such as racemization. google.com
Purification of the final product is typically achieved through crystallization or chromatography. The purity of the this compound is crucial for its successful application in peptide synthesis, as impurities can lead to the formation of undesired byproducts.
Coupling Reagents and Reaction Conditions for OSu Esterification
Reaction Mechanisms of this compound in Amide Bond Formation
The primary application of this compound is in the formation of amide bonds, a key step in peptide synthesis. The reactivity of the OSu ester facilitates the coupling of the norleucine residue to the N-terminus of a growing peptide chain or another amine-containing molecule.
While primary amines are the most common nucleophiles to react with NHS esters, other nucleophilic groups present in peptides, such as the side chains of serine, threonine, and tyrosine, can also react under certain conditions, although generally to a lesser extent. stackexchange.com
In some cases, the efficiency of the coupling reaction between this compound and an amine can be enhanced by the addition of auxiliary reagents or catalysts. While the OSu ester is already activated, certain additives can further increase the reaction rate or suppress side reactions.
For instance, the addition of a non-nucleophilic base can help to deprotonate the incoming amine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote the hydrolysis of the OSu ester.
Recent research has also explored the use of alternative activating groups that may offer higher reactivity than NHS esters. For example, esters derived from 1-hydroxy-7-aza-benzotriazole (HOAt) and 1-hydroxy-benzotriazole (HOBt) have been shown to be more reactive than NHS esters in some gas-phase reactions, exhibiting a lower transition state barrier for nucleophilic attack. nih.govacs.org These findings suggest that while NHS esters like this compound are highly effective, the field of peptide coupling continues to evolve with the development of even more efficient reagents.
Nucleophilic Acyl Substitution Pathways in Peptide Coupling
Stereochemical Control and Investigations into Racemization during Coupling with this compound
The preservation of stereochemical integrity at the α-carbon of the norleucine (Nle) residue is of paramount importance during peptide synthesis. The use of N-Boc-L-norleucine-N-hydroxysuccinimide ester (Boc-L-Nle-OSu) as an activated amino acid derivative in coupling reactions introduces the risk of racemization, which can lead to the formation of diastereomeric peptides with potentially altered biological activities. peptide.commdpi.com Understanding and controlling the factors that influence this loss of chiral purity is a critical aspect of peptide chemistry.
The principal mechanism for racemization of N-protected amino acid active esters, such as this compound, involves the formation of a 5(4H)-oxazolone intermediate. mdpi.combachem.com This process is initiated by the abstraction of the α-proton of the activated amino acid, which is facilitated by a base. The resulting oxazolone (B7731731) is planar and achiral at the C-5 position, and its subsequent reaction with an amine nucleophile can yield both the desired L-enantiomer and the undesired D-enantiomer, leading to epimerization. mdpi.comwiley-vch.de Several factors can influence the rate and extent of this undesirable side reaction.
Key Factors Influencing Racemization:
Base: The presence and strength of a base are critical. Tertiary amines, such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM), are commonly used in peptide coupling reactions. bachem.com However, they can promote the abstraction of the α-proton, leading to oxazolone formation and subsequent racemization. mdpi.com The use of a weaker base, like sym-collidine, has been recommended in cases with a high risk of racemization. bachem.com
Solvent: The polarity of the solvent can impact the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) are common in peptide synthesis. mdpi.com The choice of solvent can influence the stability of the oxazolone intermediate and the transition states leading to its formation.
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesirable racemization pathway. mdpi.combachem.com Performing coupling reactions at lower temperatures is a common strategy to minimize epimerization. bachem.com
Coupling Reagents and Additives: While this compound is an active ester, additional coupling reagents are sometimes employed. More significantly, additives are often used to suppress racemization. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can react with the active ester to form a new, less reactive intermediate that is less prone to racemization. mdpi.com The nitrogen atom in HOAt, for instance, is thought to suppress oxazolone formation. mdpi.com
Reaction Time: Prolonged reaction times, especially in the presence of base, can increase the extent of racemization. nih.gov Therefore, optimizing the reaction time to ensure complete coupling while minimizing exposure to conditions that promote epimerization is crucial.
Table 1: Factors Influencing Stereoselectivity in Peptide Bond Formation with this compound
| Factor | Influence on Racemization | Mitigation Strategy |
|---|---|---|
| Base Strength | Stronger bases increase the rate of α-proton abstraction and oxazolone formation. mdpi.com | Use of weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA. bachem.com |
| Solvent Polarity | Polar aprotic solvents like DMF are commonly used but can facilitate racemization. mdpi.com | Solvent screening to identify less racemization-prone media. |
| Temperature | Higher temperatures accelerate racemization. bachem.com | Conducting the coupling reaction at 0°C or lower. bachem.com |
| Coupling Additives | Additives like HOBt or HOAt can suppress racemization by forming less reactive intermediates. mdpi.com | Inclusion of racemization-suppressing additives in the reaction mixture. mdpi.com |
| Reaction Time | Longer exposure to basic conditions increases the risk of epimerization. nih.gov | Monitoring the reaction to determine the minimum time required for completion. |
To ensure the stereochemical integrity of peptides synthesized using this compound, robust analytical methods for determining chiral purity are essential. These techniques are designed to separate and quantify the desired enantiomer from its undesired epimer. skpharmteco.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary and powerful technique for assessing enantiomeric purity. skpharmteco.com This can be achieved through two main approaches:
Direct Methods: Utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers. sigmaaldrich.com Various CSPs are commercially available, and their selection depends on the specific properties of the peptide being analyzed. sigmaaldrich.com
Indirect Methods: Involve derivatizing the peptide with a chiral derivatizing agent (CDA) to create diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nih.gov Reagents like Marfey's reagent (FDAA) are commonly used for this purpose. nih.gov A study established a reliable ultra-high performance liquid chromatography (UHPLC) method for the simultaneous determination of norleucine and other amino acids after pre-column derivatization. nih.gov
Capillary Electrophoresis (CE): CE is another highly efficient technique for separating enantiomers, requiring minimal sample volume. creative-proteomics.comresearchgate.net Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte. chromatographyonline.com Common chiral selectors include cyclodextrins, crown ethers, and macrocyclic antibiotics. creative-proteomics.comchromatographyonline.com The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. ingentaconnect.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent. researchgate.netacs.orgnih.gov The CSA forms diastereomeric complexes with the enantiomers, leading to non-equivalent NMR signals that can be integrated to determine their relative concentrations. researchgate.net While not as common for routine purity checks as HPLC or CE, NMR provides valuable structural information. acs.org
Table 2: Analytical Methodologies for Chiral Purity Monitoring
| Methodology | Principle | Key Advantages | Common Application for this compound Derived Peptides |
|---|---|---|---|
| Chiral HPLC skpharmteco.com | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase. sigmaaldrich.comnih.gov | High resolution, well-established, applicable for preparative separation. skpharmteco.comchemistrydocs.com | Routine quality control of peptide purity and enantiomeric excess. sigmaaldrich.com |
| Capillary Electrophoresis (CE) creative-proteomics.comresearchgate.net | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. chromatographyonline.com | High efficiency, low sample consumption, rapid analysis. creative-proteomics.com | Analysis of chiral purity in complex mixtures and for method development. researchgate.net |
| NMR Spectroscopy researchgate.netacs.org | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. researchgate.netnih.gov | Provides structural information, no separation required. acs.org | Determination of enantiomeric excess in purified samples and mechanistic studies of racemization. researchgate.net |
Iii. Boc Based Protection Strategies in Peptide and Protein Chemical Synthesis
Comparative Analysis of Boc- and Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Methodologies
The Boc strategy, one of the earliest and most established methods, utilizes an acid-labile Boc group for temporary Nα-protection. americanpeptidesociety.org Deprotection is typically achieved with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net In contrast, the Fmoc strategy employs a base-labile Fmoc group, which is removed by a base, commonly piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.com This fundamental difference in deprotection conditions has profound implications for the synthesis of various peptide architectures.
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA) americanpeptidesociety.orgresearchgate.net | Basic (e.g., piperidine) americanpeptidesociety.orgcreative-peptides.com |
| Side-Chain Protection | Benzyl-based (acid-labile) wikipedia.org | tert-Butyl-based (acid-labile) peptide.com |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Strong acid (e.g., TFA) researchgate.net |
| Orthogonality | Quasi-orthogonal biosynth.com | Fully orthogonal peptide.com |
A key concept in SPPS is orthogonality, which refers to the ability to selectively remove one type of protecting group without affecting others. peptide.comfiveable.me In an ideal orthogonal strategy, the Nα-protecting group and the side-chain protecting groups are removed under distinct conditions. peptide.com
The Boc/benzyl (Bzl) protection scheme is considered quasi-orthogonal because both the Boc group and the benzyl-based side-chain protecting groups are acid-labile. peptide.combiosynth.com However, their removal requires different acid strengths. The Boc group is cleaved by moderate acids like TFA, while the more robust benzyl-based groups necessitate treatment with very strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for removal. peptide.com This differential acid lability allows for a practical, albeit not perfectly orthogonal, approach.
In contrast, the Fmoc/tert-butyl (tBu) strategy is a truly orthogonal system. peptide.com The base-labile Fmoc group can be removed without affecting the acid-labile tBu and other acid-sensitive side-chain protecting groups. peptide.comfiveable.me This high degree of orthogonality offers greater flexibility, particularly for the synthesis of complex peptides requiring selective side-chain modifications. iris-biotech.de
The compatibility of Boc protection extends to its use in preparing protected peptide fragments for subsequent ligation. For instance, Boc-Lys(Fmoc)-OH can be utilized to generate peptide segments with a free lysine (B10760008) side chain after Fmoc removal, which can then be used in fragment coupling strategies. bzchemicals.com
Despite the widespread adoption of Fmoc chemistry, Boc-SPPS retains significant advantages for certain applications. It is often the preferred method for synthesizing "difficult sequences," particularly those prone to aggregation. nih.gov The repetitive treatment with TFA during Boc deprotection can help to disrupt the formation of secondary structures that lead to poor solvation and incomplete reactions. nih.gov Furthermore, in situ neutralization protocols in Boc-SPPS can minimize aggregation by immediately coupling the next amino acid after neutralization of the N-terminal amine. nih.gov
Boc-SPPS is also advantageous for the synthesis of peptides with base-sensitive functionalities, such as depsipeptides and peptide thioesters, as it avoids the basic conditions required for Fmoc deprotection. wikipedia.orgbiosynth.com The direct synthesis of peptide thioesters, which are valuable intermediates for native chemical ligation, is more straightforward using a Boc-based strategy. d-nb.info
However, Boc-SPPS has its limitations. The repeated use of strong acid for Boc deprotection and the harsh conditions (e.g., HF) required for final cleavage from the resin can lead to peptide degradation and are incompatible with many post-translational modifications. nih.govd-nb.info This harshness restricts the scope of Boc-SPPS for creating modified peptides that are readily accessible via the milder Fmoc route. nih.gov Additionally, the accumulation of by-products can be a challenge in the synthesis of long peptides. nih.gov
| Application | Advantage of Boc-SPPS | Limitation of Boc-SPPS |
| Difficult/Aggregating Sequences | TFA helps disrupt secondary structures. nih.gov | Potential for acid-catalyzed side reactions. |
| Base-Sensitive Peptides | Avoids basic deprotection steps. wikipedia.orgbiosynth.com | Harsh final cleavage can be detrimental. nih.gov |
| Peptide Thioesters | Direct synthesis is more straightforward. d-nb.info | HF cleavage requires specialized equipment. d-nb.info |
| Long Peptides | Can be effective with optimized protocols. nih.gov | Accumulation of by-products can be problematic. nih.gov |
| Modified Peptides | Incompatible with many acid-sensitive modifications. nih.govnih.gov |
Selective Deprotection of Boc-Groups in Peptide Synthesis and Modification
The removal of the Boc protecting group is a critical step in peptide synthesis, and its selectivity is paramount to avoid unwanted side reactions. The acid-labile nature of the Boc group allows for its removal under a variety of acidic conditions, ranging from strong acids to milder reagents.
The deprotection of a Boc-protected amine is initiated by protonation of the carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This protonation facilitates the cleavage of the tert-butyl group, which forms a stable tert-butyl cation. chemistrysteps.comtotal-synthesis.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com
A potential complication of this mechanism is the reaction of the highly reactive tert-butyl cation with nucleophilic amino acid side chains, such as those of tryptophan and methionine. wikipedia.org To prevent these side reactions, scavengers like thioanisole (B89551) or triisopropylsilane (B1312306) (TIS) are often added to the cleavage cocktail to trap the carbocations. wikipedia.org
Common Reagents for Boc Deprotection:
Trifluoroacetic acid (TFA): The most common reagent for Boc deprotection, often used in dichloromethane (B109758) (DCM). genscript.com
Hydrochloric acid (HCl): Used in organic solvents like dioxane for stronger acidic conditions. genscript.com
Phosphoric acid: An effective and milder alternative for deprotection. organic-chemistry.org
Lewis Acids (e.g., ZnBr₂, AlCl₃, FeCl₃): Can be used for selective deprotection under specific conditions. wikipedia.orgresearchgate.net For example, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.
Montmorillonite K10 clay: A solid acid catalyst that can selectively deprotect aromatic N-Boc groups.
The choice of reagent and conditions can be tailored to achieve selective deprotection in the presence of other acid-sensitive groups. acs.org For instance, careful control of acid concentration and reaction time can allow for the removal of a Boc group without cleaving a more acid-labile linker to the solid support. acs.org
The deprotection of Boc groups in highly N-substituted and cyclic peptides presents unique challenges. The steric hindrance around the N-substituted amide bond can make it more susceptible to acid-catalyzed cleavage. For example, when deprotecting a Boc group on an N-methylated cyclic hexapeptide with a TFA-DCM solution, degradation of the peptide at the N-methyl site has been observed.
In cyclic peptides, the conformational constraints can also influence the rate and selectivity of Boc deprotection. Incomplete deprotection or undesired side reactions can occur due to the reduced accessibility of the Boc group to the deprotection reagent. The synthesis of cyclic peptides often requires a carefully orchestrated strategy of orthogonal protecting groups to achieve high yields of the desired product. One such strategy involved four degrees of orthogonality to successfully synthesize a cyclic peptide scaffold. In a failed attempt, the incomplete orthogonality in the deprotection of a Boc group in the presence of another protecting group likely led to the failure to obtain the desired product. nih.gov
In the quest for greener and milder synthetic methods, several emerging Boc deprotection methodologies have been developed that move away from traditional strong acid-based reagents.
Water-Mediated Deprotection: It has been demonstrated that N-Boc groups on a variety of aromatic and aliphatic amines can be removed using water at elevated temperatures (refluxing) without the need for any catalyst. lookchem.comccsenet.org This method offers a simple, efficient, and environmentally friendly alternative to conventional procedures. ccsenet.org The deprotection is believed to be facilitated by the slight acidity of water at high temperatures.
Catalyst-Free Thermal Deprotection: Heating Boc-protected amines at high temperatures (around 150°C or higher) can also effect deprotection without any added catalyst. acsgcipr.org The mechanism is thought to involve fragmentation to form the amine via the carbamic acid, isobutylene, and CO₂. acsgcipr.org While this method is inherently "green," the high temperatures required can be a limitation for thermally sensitive substrates. acsgcipr.org
Other Novel Methods:
Oxalyl chloride in methanol: Provides a mild method for selective Boc deprotection at room temperature. rsc.org
Iodine: Catalytic amounts of iodine can be used for solvent-free deprotection. rsc.org
Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid DES has been shown to be an efficient and sustainable medium and catalyst for N-Boc deprotection. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, allowing for selective thermal deprotection of N-Boc groups that is difficult to achieve in batch processes. acs.org
These emerging methodologies highlight the ongoing efforts to develop more sustainable and selective chemical transformations in peptide synthesis.
Iv. Advanced Applications of Boc Nle Osu in Chemical Biology and Material Science Research
Design and Synthesis of Combinatorial Peptide Libraries Utilizing Boc-Nle-OSu
The generation of combinatorial peptide libraries is a cornerstone of modern drug discovery and molecular recognition studies. This compound is an important reagent in this field, particularly in solid-phase peptide synthesis (SPPS), the foundational technology for creating these libraries. nih.gov Its pre-activated OSu ester facilitates efficient coupling to free amino groups on a solid support, while the Boc group provides temporary protection of the α-amino group, which can be removed under acidic conditions to allow for the next amino acid to be added to the growing peptide chain. peptide.com
The One-Bead-One-Compound (OBOC) method is a powerful technique for generating immense libraries of chemical compounds, where each solid support bead displays a single, unique chemical entity. ucdavis.edunih.gov This is achieved through a "split-mix" or "split-and-pool" synthesis strategy. scispace.comohiolink.edunih.gov In this process, a batch of resin beads is split into multiple portions. Each portion is then coupled with a single type of building block, such as this compound or another protected amino acid. After the coupling reaction, all the bead portions are pooled back together, mixed thoroughly, and then re-split for the next cycle of synthesis. ucdavis.edu Repeating this process through multiple cycles results in a library where each individual bead has a unique synthesis history and therefore carries a unique peptide sequence. scispace.comohiolink.edu
The use of activated amino acids like this compound is integral to the efficiency of the coupling steps in OBOC library construction. Once the library is synthesized, it can be screened against a biological target. ucdavis.edunih.gov Beads that show a positive interaction (e.g., binding to a fluorescently labeled protein) are physically isolated, and the structure of the unique compound on that "hit" bead is determined, often by sequencing. ohiolink.edued.ac.uk
Norleucine (Nle) is a non-proteinogenic amino acid that serves as a crucial bioisostere for the proteinogenic amino acid methionine (Met). wikipedia.orgrsc.org A bioisostere is a chemical substitute that retains the parent molecule's biological activity. Nle is structurally analogous to methionine, but it features a linear, unbranched five-carbon side chain, effectively replacing methionine's sulfur-containing thioether group with a methylene (B1212753) group. nih.gov
The primary motivation for substituting methionine with norleucine in peptide and protein synthesis is to enhance chemical stability. researchgate.net The thioether side chain of methionine is susceptible to oxidation, which can alter the structure and function of the peptide, creating challenges during synthesis, purification, and biological assays. researchgate.netrsc.org Norleucine, lacking this oxidizable sulfur atom, is chemically more robust. rsc.orgnih.gov This substitution has been shown to be well-tolerated in many biological systems, often preserving or even improving the peptide's function. For instance, one study demonstrated that replacing a key methionine residue with norleucine in the Amyloid-β peptide completely negated its neurotoxic effects. wikipedia.org In the context of combinatorial libraries, using this compound to incorporate Nle in place of methionine prevents complications such as unwanted side reactions during synthesis and avoids cleavage by reagents like cyanogen (B1215507) bromide (CNBr), which specifically targets methionine residues. acs.org
| Property | Methionine (Met) | Norleucine (Nle) | Reference |
|---|---|---|---|
| Structure | Contains a thioether (-S-CH₃) group | Contains a methylene (-CH₂-) group in place of the thioether | nih.govrsc.org |
| Chemical Stability | Prone to oxidation at the sulfur atom | Not susceptible to oxidation; chemically stable | researchgate.netrsc.org |
| Nature | Proteinogenic (naturally incorporated into proteins) | Non-proteinogenic (not naturally incorporated) | wikipedia.orgrsc.org |
| Application in Synthesis | Can be cleaved by cyanogen bromide (CNBr) | Stable to CNBr cleavage | acs.org |
| Biological Role | Essential amino acid with diverse functions | Used as a stable mimic (bioisostere) to probe Met function | wikipedia.orgnih.gov |
Advanced OBOC library designs often employ topologically segregated beads, also known as bilayer beads, where the bead is differentiated into an outer surface layer and an inner core. ohiolink.edupnas.orgucdavis.edu This spatial segregation allows for the synthesis of one type of molecule on the surface (e.g., a test compound) and another in the interior (e.g., an encoding tag for sequencing). scispace.comohiolink.edupnas.org
A widely used method to create these bilayer beads involves a biphasic solvent system. nih.govucdavis.edu TentaGel beads, which are compatible with both aqueous and organic solvents, are first swollen in water. ucdavis.edunih.gov The water-swollen beads are then suspended in a water-immiscible organic solvent mixture (e.g., dichloromethane (B109758)/diethyl ether) containing a limited amount of an amine-reactive reagent, such as an N-hydroxysuccinimide ester like this compound or Fmoc-OSu. ucdavis.edunih.govnih.gov Because the reagent is in the organic phase, it primarily reacts with the amino groups on the outer surface of the beads, leaving the amino groups in the water-filled interior core unreacted. ucdavis.edunih.gov This creates two distinct, differentially protected regions on a single bead.
This technique also provides a means to control the density of ligands on the bead surface. nih.govucdavis.edu By carefully controlling the amount of the activated amino acid ester used, one can achieve a lower density of peptides on the surface. ucdavis.edu Reducing ligand density is a critical strategy in screening assays to decrease non-specific binding of target proteins to the beads and to facilitate the identification of ligands with higher affinity and specificity. ucdavis.edunih.gov The interior of the bead can then be fully substituted with a coding peptide to ensure there is enough material for reliable sequencing after a high-affinity surface ligand is identified. ucdavis.edu
Strategic Incorporation of Norleucine (Nle) as a Non-Canonical Amino Acid or Methionine Bioisostere
Site-Specific Chemical Modification of Proteins and Bioconjugates
The ability to chemically modify proteins at specific sites is essential for developing protein therapeutics, diagnostics, and research tools. This compound is an example of a reagent class used for bioconjugation, the process of covalently linking molecules together. thermofisher.com The N-hydroxysuccinimide (OSu) ester is a highly effective functional group for targeting primary amines on proteins, leading to the formation of stable covalent bonds. thermofisher.combroadpharm.com
Proteins possess two main types of primary amines available for modification: the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine (B10760008) (Lys) residues. thermofisher.commdpi.com The OSu group of this compound reacts efficiently with these nucleophilic amino groups under mild basic conditions (typically pH 7-9) to form a stable amide bond. thermofisher.combroadpharm.com
Lysine is one of the most abundant amino acids in proteins, meaning that reagents like this compound can potentially react at multiple sites, leading to a heterogeneous mixture of modified proteins. nih.gov However, a degree of site-selectivity can be achieved by controlling the reaction pH. The α-amino group at the N-terminus generally has a pKa value around 8, while the ε-amino group of lysine has a pKa around 10. mdpi.com By performing the reaction at a near-physiological pH (e.g., pH 7-7.4), the N-terminal amine is more nucleophilic than the lysine amines (which are predominantly protonated and thus unreactive), allowing for preferential modification at the N-terminus. mdpi.com Conversely, raising the pH to 8.5-9.5 deprotonates the lysine side chains, making them available for reaction. mdpi.com Following the conjugation reaction, the Boc protecting group on the newly attached norleucine can be removed with acid, exposing a new primary amine that could be used for subsequent modification steps.
| Target Residue | Functional Group | Typical Reaction pH | Resulting Bond | Selectivity Considerations | Reference |
|---|---|---|---|---|---|
| N-Terminus | α-Amino (-NH₂) | ~7.0 - 7.5 | Amide | More nucleophilic at lower pH due to lower pKa (~8) | mdpi.com |
| Lysine | ε-Amino (-NH₂) | 8.5 - 9.5 | Amide | More reactive at higher pH when deprotonated (pKa ~10) | mdpi.com |
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to proteins and peptides. thermofisher.comjenkemusa.com This modification is widely used in the pharmaceutical industry to improve the therapeutic properties of protein drugs by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity. jenkemusa.com A common and straightforward method for PEGylation involves using a PEG molecule that has been chemically activated with an N-hydroxysuccinimide ester (PEG-NHS). thermofisher.commdpi.com These reagents function identically to this compound, reacting with primary amines at the N-terminus or on lysine residues to form stable amide linkages. thermofisher.combroadpharm.comjenkemusa.com
While this compound is not itself a PEGylating agent, the norleucine moiety plays a key role in advanced PEGylation characterization strategies. Researchers have developed specialized reagents such as PEG-Met-Nle-OSu for mapping PEGylation sites on a protein. creativepegworks.comresearchgate.net In this strategy, the PEG-Met-Nle-OSu reagent is used to attach the PEG chain to the protein. To determine where the PEG attached, the conjugate is treated with cyanogen bromide (BrCN). BrCN cleaves the peptide backbone at the C-terminus of methionine residues, which in this case breaks the linker and releases the PEG polymer. creativepegworks.comresearchgate.net This cleavage leaves the stable norleucine amino acid attached to the protein as a "reporter group" at the precise site of the original PEGylation. creativepegworks.com Subsequent analysis, such as amino acid analysis or mass spectrometry, can then identify the Nle-modified residues, revealing the exact locations of PEG attachment. creativepegworks.com
Utilization of Norleucine as an Analytical Reporter Group in Protein Conjugation Studies
The absence of norleucine in naturally occurring proteins makes it an ideal analytical marker for tracking and quantifying protein modifications. creativepegworks.com When this compound is used to link molecules, such as Poly(ethylene glycol) (PEG), to a protein, the Nle residue acts as a unique tag.
A common application involves PEGylation, the process of attaching PEG chains to a protein to improve its pharmacokinetic properties. researchgate.net In one method, a PEG-norleucine conjugate is created and then attached to the protein. creativepegworks.com After conjugation, the protein can be subjected to acid hydrolysis, breaking it down into its constituent amino acids. The quantity of norleucine released can then be precisely measured using standard amino acid analysis. This measurement directly corresponds to the number of PEG chains that were successfully attached to the protein, providing an absolute quantification of the modification extent. creativepegworks.com
Another strategy employs a cleavable linker, such as PEG-Met-Nle-OSu. researchgate.netresearchgate.net In this approach, the PEG molecule can be detached from the protein by treatment with cyanogen bromide (CNBr), which cleaves at the methionine residue. This leaves the norleucine residue behind as a stable "scar" or reporter group at the precise site of conjugation. researchgate.netresearchgate.net This technique is invaluable for mapping the specific locations of PEGylation on the protein surface.
In the context of complex peptide libraries used for specificity profiling, norleucine's unique mass can be exploited. nih.gov To differentiate it from isobaric amino acids like leucine (B10760876) and isoleucine during mass spectrometry analysis, a strategy known as isotopic labeling can be employed. During the synthesis of the library, the norleucine coupling reaction can include a small percentage of a deuterated capping agent, which adds a unique mass signature to Nle-containing peptides, facilitating their unambiguous identification. nih.gov
Table 1: Norleucine as an Analytical Reporter in Protein Conjugation
| Application | Method | Outcome | Reference |
|---|---|---|---|
| Quantification of PEGylation | Conjugation with PEG-Nle, followed by acid hydrolysis and amino acid analysis. | The amount of Nle detected corresponds directly to the number of attached PEG chains. | creativepegworks.com |
| Mapping Conjugation Sites | Use of a cleavable PEG-Met-Nle-OSu linker. CNBr cleavage removes PEG, leaving Nle at the modification site. | Identifies the specific amino acid residues on the protein where conjugation occurred. | researchgate.netresearchgate.net |
| Peptide Library Sequencing | Incorporation of a deuterated capping agent during the Nle coupling step in library synthesis. | Allows for the clear differentiation of Nle from isobaric residues (Leu, Ile) in mass spectrometry. | nih.gov |
Development of Enzyme Substrates and Inhibitors for Mechanistic and Specificity Profiling Studies
This compound is instrumental in the synthesis of modified peptides used to probe the activity and specificity of enzymes, particularly proteases and kinases. pnas.orgnih.govnih.gov Norleucine is frequently used as a substitute for methionine because it is structurally similar but lacks the easily oxidized sulfur atom, which can complicate experimental results. nih.govproimmune.com
The development of synthetic enzyme substrates is crucial for assaying enzyme activity and screening for inhibitors. By incorporating norleucine into peptidic sequences, researchers can create robust tools for these studies. For instance, fluorogenic peptide substrates containing norleucine have been designed to measure the activity of various proteases, including HIV-1 protease and West Nile Virus (WNV) NS2B-NS3 protease. medchemexpress.com
In the field of kinase research, peptide libraries are designed to determine the specific amino acid sequences that a particular kinase will phosphorylate. These libraries often replace methionine with norleucine to prevent oxidation. nih.gov Screening such a library against a kinase reveals its consensus substrate sequence, providing insights into its biological targets. nih.gov
Furthermore, combinatorial substrate libraries that include both natural and unnatural amino acids like norleucine have been used to develop highly sensitive and selective substrates. pnas.org For example, a tetrapeptide substrate for human neutrophil elastase, Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC, was identified through such a library and demonstrated a catalytic efficiency over three orders of magnitude greater than previously used substrates. pnas.org
Incorporating norleucine into substrate libraries allows for a more precise characterization of an enzyme's specificity. A technique known as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) utilizes a library of diverse peptides to map the cleavage preferences of proteases. nih.gov In one such study, a library containing norleucine revealed that prolycarboxypeptidase (PRCP), an enzyme thought to be highly specific for proline, also readily cleaves peptides after norleucine and alanine (B10760859) residues. nih.gov This finding expanded the known substrate profile of PRCP and suggested that proteins with methionine (the natural analog of Nle) or alanine may be physiological substrates. nih.gov
Similarly, screening peptide libraries against protein kinases has identified not only the amino acids preferred by the kinase but also "non-permissive" or "veto" residues that prevent phosphorylation. nih.gov This detailed level of specificity profiling, enabled by robust Nle-containing peptides, is essential for understanding the intricate signaling networks within cells. nih.gov Studies on leucine aminopeptidase (B13392206) have also utilized norleucine derivatives to probe enzyme-ligand interactions, revealing that while Nle-terminated peptides are excellent substrates, the corresponding phosphonic and phosphinic acid inhibitors show only moderate activity, providing valuable information on the enzyme's requirements for binding transition-state analogs. tandfonline.com
Design of Peptidic Substrates for Proteases and Kinases
Synthesis of Peptidomimetics and Conformationally Constrained Peptides
This compound is also a key reagent in the synthesis of peptidomimetics and conformationally constrained peptides, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. acs.org Constraining a peptide's structure can lock it into its bioactive conformation, increasing its potency and selectivity. nih.govqyaobio.com
This change can alter local hydrophobic packing and dynamics within a peptide or protein. frontiersin.org For example, replacing methionine residues within the hydrophobic core of an enzyme with norleucine has been shown to alter the enzyme's dynamic properties and stability. frontiersin.org In peptidomimetic design, these subtle alterations can be harnessed to fine-tune the conformational preferences of a peptide, potentially favoring a desired bioactive fold.
Several strategies exist for creating conformationally constrained peptides using unnatural amino acids, including derivatives of norleucine. One powerful technique is "peptide stapling." In a notable example, a derivative of norleucine, L-ε-azido norleucine, was incorporated into a peptide sequence at a specific position (designated as i). acs.org Another unnatural amino acid, L-propargylglycine, was placed four residues away (at position i+4). acs.org A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction was then used to form a covalent triazole bridge between the two side chains, creating a "staple" that locks the peptide into a stable α-helical conformation. acs.org
Other general strategies for constraining peptides include the incorporation of rigid building blocks that induce specific turns or folds, such as bicyclic γ-amino acids, and the use of α,α-disubstituted amino acids that restrict the available Ramachandran space. nih.govfrontiersin.org The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) techniques, for which reagents like this compound are well-suited. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-α-tert-Butoxycarbonyl-L-norleucine N-hydroxysuccinimide ester | This compound |
| Norleucine | Nle |
| Methionine | Met |
| Poly(ethylene glycol) | PEG |
| Cyanogen bromide | CNBr |
| Leucine | Leu |
| Isoleucine | Ile |
| Alanine | Ala |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | - |
| Proline | Pro |
| L-ε-azido norleucine | Nle(ε-N₃) |
| L-propargylglycine | Pra |
| tert-Butoxycarbonyl | Boc |
| N-hydroxysuccinimide | OSu |
V. Analytical and Characterization Methodologies for Boc Nle Osu and Its Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool in the workflow of peptide synthesis and analysis, from monitoring the progress of reactions to isolating and purifying the final products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of reaction mixtures and the purification of the resulting peptides containing norleucine. In the context of solid-phase peptide synthesis (SPPS), analytical reverse-phase HPLC (RP-HPLC) is frequently used to monitor the efficiency of coupling and deprotection steps. google.com For instance, after the cleavage of a peptide from its resin support, RP-HPLC can be used to assess the crude product's purity, identifying any by-products or unreacted starting materials. nih.govmdpi.com
The purification of norleucine-containing peptides is often achieved using preparative RP-HPLC. rsc.orgrsc.org This method separates the target peptide from impurities based on differences in hydrophobicity. A typical protocol involves eluting the crude peptide mixture from a C18 column using a gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.orgrsc.org The successful isolation of the desired peptide is confirmed by analyzing the collected fractions with analytical HPLC and mass spectrometry. nih.gov
Table 1: Representative HPLC Conditions for Analysis and Purification of Norleucine-Containing Peptides
| Parameter | Analytical HPLC | Preparative HPLC | Semi-preparative HPLC |
|---|---|---|---|
| Column | Waters XSelect CSH C18, 3.5 µm, 4.6 x 150 mm rsc.org | Waters XSelect C18, 10 µm, 250 x 19 mm rsc.org | Phenomenex Jupiter C18, 10 µm, 250 x 10 mm rsc.org |
| Mobile Phase A | 0.1% TFA in water rsc.org | 0.1% TFA in water rsc.org | 0.1% TFA in water rsc.org |
| Mobile Phase B | 0.1% TFA in acetonitrile rsc.org | 0.1% TFA in acetonitrile rsc.org | 0.1% TFA in acetonitrile rsc.org |
| Flow Rate | 1.2 mL/min rsc.org | 15 mL/min rsc.org | 4 mL/min rsc.org |
| Detection | UV (e.g., 214 nm, 220 nm, 280 nm) nih.gov | UV rsc.org | UV rsc.org |
This table is a composite of typical conditions and may vary depending on the specific peptide.
The enantiomeric purity of the norleucine building blocks and the final peptides is critical, as the biological activity of peptides can be highly dependent on their stereochemistry. rsc.org Enantioselective HPLC methods are employed to separate and quantify the enantiomers of norleucine and its derivatives. researchgate.netresearchgate.net
These separations are typically achieved using chiral stationary phases (CSPs). chemistrydocs.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for the resolution of N-protected amino acid enantiomers, including N-Boc-norleucine. researchgate.netsigmaaldrich.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. scirp.org The choice of mobile phase, often a mixture of an alkane and an alcohol with an acidic modifier, plays a significant role in achieving optimal separation. researchgate.net For example, a mobile phase of 10% 2-propanol in hexane (B92381) with 0.1% TFA has been used to resolve N-Fmoc-norleucine methyl ester enantiomers on an amylose-derived CSP. researchgate.net
Table 2: Chiral HPLC Separation Parameters for N-protected Norleucine Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Chiral Stationary Phase | CHIROBIOTIC R (Ristocetin A) | sigmaaldrich.com |
| Mobile Phase | Methanol/Ammonium Trifluoroacetate (100/0.1%) | sigmaaldrich.com |
| Analyte | N-Boc-Norleucine | sigmaaldrich.com |
| Result | Baseline resolution of enantiomers | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Isolation
Mass Spectrometry (MS) Applications in Characterization and Sequencing
Mass spectrometry is a powerful technique for the characterization of Boc-Nle-OSu derivatives, providing precise molecular weight information and enabling sequence verification.
MALDI-TOF mass spectrometry is a rapid and sensitive method for determining the molecular mass of peptides. springernature.comnih.gov In this technique, the peptide sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid. caltech.edu A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated in a time-of-flight analyzer. The mass-to-charge ratio (m/z) of the ions is determined by their flight time. europeanpharmaceuticalreview.com
This technique is invaluable for confirming the successful synthesis of a norleucine-containing peptide by verifying that the observed molecular weight matches the calculated mass. rsc.org It can also be used to detect the incorporation of norleucine in place of methionine, as this results in a characteristic mass shift. caltech.edu The high throughput and tolerance to salts and other contaminants make MALDI-TOF MS a workhorse in peptide analysis. europeanpharmaceuticalreview.comnih.gov
Isotopic labeling is a key strategy in quantitative proteomics and for the analysis of complex peptide mixtures. nih.govcore.ac.uk Peptides containing norleucine can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) to create "heavy" versions that are chemically identical to their natural "light" counterparts but distinguishable by mass spectrometry. jpt.comcpcscientific.com
These stable isotope-labeled (SIL) peptides, including those with labeled norleucine, serve as ideal internal standards for quantitative MS experiments, such as the Absolute Quantification (AQUA) method. cpcscientific.comqyaobio.com By adding a known amount of the heavy, norleucine-containing peptide to a biological sample, the quantity of the endogenous, light peptide can be precisely determined by comparing their respective signal intensities in the mass spectrometer. cpcscientific.com This approach is crucial for applications like biomarker validation and monitoring protein expression levels. washington.eduthermofisher.com
Another strategy involves using norleucine itself as a mass tag. Since norleucine and leucine (B10760876) are isomers, substituting leucine with norleucine in a synthetic peptide standard creates a structural analog that is close in retention time but has the same mass. nih.gov However, a more distinct mass difference is often preferred. A single conservative amino acid replacement, such as isoleucine to norleucine, can create a mass difference (in this case, of 14 Da due to an extra methylene (B1212753) group) that allows the standard to be distinguished from the endogenous peptide without the isotopic complexity, although stable isotope-labeled standards are generally considered superior for quantitative accuracy. nih.gov
Table 3: Common Isotopes Used in Peptide Labeling
| Isotope | Natural Abundance (%) | Use in MS |
|---|---|---|
| ¹³C | 1.1 | Creates a predictable mass shift for quantification. jpt.com |
| ¹⁵N | 0.37 | Used in combination with ¹³C or alone for labeling. jpt.comcpcscientific.com |
| ²H (Deuterium) | 0.015 | Can be used for labeling but may have slight chromatographic shifts. jpt.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Peptide Mass Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed three-dimensional structure of molecules in solution. uni-heidelberg.de For norleucine-containing peptides and their precursors, NMR provides information on atomic connectivity and conformation. dcu.ie
¹H NMR spectroscopy can confirm the presence of the Boc protecting group (a characteristic singlet around 1.4 ppm) and the protons of the norleucine side chain. google.comchemicalbook.com ¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the peptide backbone and the Boc group being particularly sensitive to their chemical environment and to intra- and intermolecular interactions. mdpi.comresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-tert-Butoxycarbonyl-L-norleucine N-hydroxysuccinimide ester | This compound |
| N-tert-Butoxycarbonyl | Boc |
| N-hydroxysuccinimide | HOSu or NHS |
| Norleucine | Nle |
| Trifluoroacetic acid | TFA |
| Acetonitrile | ACN |
| Methionine | Met |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| α-cyano-4-hydroxycinnamic acid | CHCA |
| tert-Butyloxycarbonyl-L-phenylalanine N-succinimide ester | Boc-Phe-OSu |
| N,N'-Diisopropylcarbodiimide | DIC |
| Oxyma Pure | |
| N,N-Diisopropylethylamine | DIEA |
| H-Tyr(tBu)-Gly-Gly-Phe-Leu-OH | |
| Dithiasuccinoyl | Dts |
| N-tert-Butoxycarbonyl-L-alanine | Boc-Ala-OH |
| N-tert-Butoxycarbonyl-L-proline | Boc-Pro-OH |
| N-tert-Butoxycarbonyl-L-serine | Boc-Ser-OH |
| N-tert-Butoxycarbonyl-L-threonine | Boc-Thr-OH |
| N-tert-Butoxycarbonyl-L-valine | Boc-Val-OH |
| N-Boc-L-proline-L-proline-OMe | |
| N-Boc-alanine-L-proline-OMe | |
| N-Boc-L-serine-L-proline-COOMe | |
| N-Boc-L-alanine-OMe | |
| N-Boc-L-proline-OMe | |
| N-Boc-L-serine-OMe | |
| Boc-Thr(Bzl)-OH | |
| Boc-Nal-OSu | |
| Boc-Nle-methyl ester | |
| N-Fmoc-norleucine methyl ester |
Proton NMR Studies of Boc-Protected Peptides and Related Compounds
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in verifying the successful synthesis and purity of Boc-protected amino acids and peptides. The characteristic signals for the Boc protecting group, the amino acid side chain, and the N-hydroxysuccinimide (OSu) ester moiety appear at distinct chemical shifts, allowing for unambiguous identification.
For instance, in Boc-protected amino acids, the nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 1.4-1.5 ppm. The protons of the amino acid backbone and side chain exhibit chemical shifts and coupling patterns that are specific to the particular amino acid. In the case of this compound, the protons of the norleucine side chain—a linear four-carbon chain—would give rise to a series of multiplets. The α-proton, adjacent to the chiral center, would appear as a multiplet, its chemical shift influenced by the neighboring amide and carbonyl groups.
The N-hydroxysuccinimide ester introduces a characteristic singlet for its four equivalent protons, typically found further downfield, around 2.8-2.9 ppm, due to the electron-withdrawing effect of the two adjacent carbonyl groups. researchgate.net The presence of this signal is a clear indicator of the activated ester functionality.
It is important to note that the presence of rotamers around the carbamate (B1207046) (Boc) bond can sometimes lead to the observation of two sets of signals for the adjacent protons in the ¹H NMR spectrum, as seen in studies of various Boc-protected compounds. lookchem.com The relative integration of these signals can provide information about the population of each rotameric state.
A representative, albeit general, ¹H NMR data for a Boc-protected amino acid N-hydroxysuccinimide ester is presented below. The exact chemical shifts for this compound would require specific experimental data but are expected to follow these general patterns.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| tert-butyl (Boc group) | 1.4 - 1.5 | Singlet |
| Norleucine side chain (CH₂)n | 0.9 - 1.8 | Multiplets |
| Norleucine α-CH | ~4.3 | Multiplet |
| Amide NH | ~5.0 - 5.5 | Doublet/Multiplet |
| Succinimide (OSu) | ~2.8 - 2.9 | Singlet |
| This table is interactive. Click on the headers to sort the data. |
Elucidation of Conformational Features and Interactions
Beyond simple structural confirmation, NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of Boc-protected peptides in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, temperature coefficient studies of amide protons, and the use of different solvents provide deep insights into conformational preferences and non-covalent interactions. ias.ac.innih.gov
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns and helices, can be inferred from NMR data. researchgate.netpnas.org Amide protons involved in hydrogen bonds are shielded from the solvent and thus exhibit a smaller change in chemical shift with increasing temperature (a low temperature coefficient). ias.ac.in For example, studies on model peptides have shown that the formation of intramolecular salt bridges can lead to diminished backbone flexibility, which is observable through the temperature dependence of chemical shifts. nih.gov
Conformational Analysis: Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can detect through-space interactions between protons that are close in proximity, even if they are not directly connected through bonds. acs.org The observation of specific NOE cross-peaks between non-adjacent residues provides direct evidence for particular folded conformations. researchgate.net For instance, NOEs between the α-proton of one residue and the amide proton of a neighboring residue are characteristic of specific peptide secondary structures. acs.org
Intermolecular Interactions: NMR is also highly sensitive to intermolecular interactions, such as peptide aggregation. Changes in the chemical shifts of amide protons upon varying the concentration of the peptide solution can indicate the formation of intermolecular hydrogen bonds, a hallmark of aggregation. ias.ac.in Studies on Boc-protected homo-oligopeptides have demonstrated that in non-polar solvents, these peptides can form aggregated structures stabilized by intermolecular hydrogen bonds. pnas.org The nature of the amino acid side chains plays a significant role in these interactions. mdpi.com
Solvent Effects: The choice of solvent can significantly influence the conformation of a peptide. In polar, hydrogen-bonding solvents like dimethyl sulfoxide (B87167) (DMSO), peptides often adopt a disordered, random coil structure. pnas.org Conversely, in less polar solvents like chloroform, intramolecular hydrogen bonds are more favored, leading to the adoption of more defined secondary structures. pnas.org The analysis of chemical shifts in various solvents can thus provide valuable information about the forces stabilizing a particular conformation. mdpi.com
The combination of these NMR methodologies allows for a detailed, multi-faceted understanding of the structural and dynamic properties of this compound and the peptides derived from it, which is essential for their application in peptide synthesis and the design of bioactive molecules.
Vii. Emerging Research Directions and Future Perspectives
Integration of Boc-Nle-OSu in Automated and High-Throughput Synthetic Platforms
The integration of this compound into modern synthetic workflows is driven by the demand for rapid and efficient production of peptides and compound libraries. While the Fluorenylmethyloxycarbonyl (Fmoc) strategy is often favored in automated solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions, the Boc strategy retains significant advantages in specific contexts, making reagents like this compound relevant for advanced applications. americanpeptidesociety.orgbachem.com
Boc-based SPPS is particularly advantageous for synthesizing hydrophobic peptides, where aggregation can hinder chain elongation. peptide.comnih.gov The repetitive acid treatment used to remove the Boc group protonates the N-terminus of the growing peptide chain, which reduces intermolecular hydrogen bonding and minimizes aggregation. peptide.com This characteristic is beneficial when incorporating multiple non-polar residues like norleucine.
High-throughput synthesis, particularly for creating one-bead-one-compound (OBOC) libraries, represents a major area of application. nih.gov In these systems, norleucine is often incorporated as a unique building block or internal standard. For instance, in complex library synthesis, different amino acids, including Boc-Norleucine-OH, can be conjugated to spatially segregated layers of a single resin bead to create encoded libraries for screening. researchgate.net The distinct mass of the norleucine residue also allows it to be differentiated from its isobaric isomers, leucine (B10760876) and isoleucine, during mass spectrometry-based sequencing of hits from library screening. rsc.orgdiva-portal.org
The table below outlines a comparative overview of the two primary SPPS strategies, highlighting the conditions where a Boc-based approach using reagents like this compound is advantageous.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid, TFA) peptide.com | Base-labile (e.g., Piperidine (B6355638) in DMF) americanpeptidesociety.org |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Moderate acid (e.g., TFA) peptide.com |
| Compatibility with Automation | Feasible, but ionic species can cause resin swelling changes. bachem.com | Highly compatible; widely used in automated synthesizers. americanpeptidesociety.org |
| Key Advantage | Reduces aggregation in hydrophobic sequences. peptide.com | Mild deprotection conditions minimize side reactions. nih.gov |
| Relevance for this compound | Ideal for synthesizing Nle-rich hydrophobic peptides where aggregation is a concern. | Not applicable. |
Exploration of Novel this compound Derived Reagents for Specialized Research Applications
Beyond its role as a building block in peptide synthesis, there is growing interest in using this compound as a precursor for novel chemical probes and reagents. The activated N-hydroxysuccinimide (OSu) ester provides a reactive handle for conjugation to various molecules, while the Boc-protected norleucine moiety offers a stable, non-proteinogenic amino acid scaffold.
Research into the modification of activated amino acid esters points toward new applications. For example, studies have shown that N-hydroxysuccinimide esters of N-protected amino acids can act as effective acyl donors in Friedel-Crafts acylation reactions to form chiral α-amino ketones, demonstrating a novel carbon-carbon bond-forming application for these reagents. mdpi.com While this was demonstrated with a trifluoroacetyl (TFA) protecting group, it opens avenues for exploring similar reactivity with the Boc group under compatible Lewis acid conditions. mdpi.com
Furthermore, Boc-protected amino acids serve as starting materials for synthesizing complex amino acid analogues, such as the sulfoanalogues of leucine, isoleucine, and norleucine. bas.bg These modified building blocks are of interest for structure-activity relationship studies in bioactive peptides. The synthesis of such derivatives often involves the protection of the alpha-amino group with a Boc group before subsequent chemical transformations. bas.bg The potential exists to leverage this compound as a versatile intermediate for creating specialized reagents for bioconjugation, peptidomimetic development, and the construction of probes for chemical biology.
The following table summarizes potential applications derived from the functional components of this compound.
| Component | Functionality | Potential Derived Application | Research Context |
| Boc Group | Acid-labile amine protection | Synthesis of complex Nle-containing peptidomimetics | Starting point for multi-step synthesis of non-natural amino acids. bas.bg |
| Norleucine (Nle) | Non-proteinogenic, hydrophobic side chain | Development of metabolic probes or MRI contrast agents | Use as a stable, non-metabolized scaffold. |
| OSu Ester | Activated carboxyl group | Acyl donor for C-C bond formation; conjugation handle | Novel synthetic transformations like Friedel-Crafts acylation. mdpi.com |
Advancements in Mechanistic Understanding and Stereocontrol in Boc-Based Peptide Chemistry
A deep mechanistic understanding of reaction pathways is crucial for optimizing peptide synthesis and ensuring product purity. In Boc-based chemistry, a significant focus is on preserving the stereochemical integrity of the chiral α-carbon during coupling and deprotection steps.
While the strong acidic conditions required for Boc group removal can be a drawback, they can also be advantageous for stereocontrol compared to the basic conditions of Fmoc chemistry. americanpeptidesociety.orgpeptide.com For certain amino acids that are particularly susceptible to base-catalyzed epimerization, such as phenylglycine, the Boc/Bzl strategy can offer superior stereochemical purity. researchgate.net Norleucine, as a simple aliphatic amino acid, is not considered highly prone to racemization. However, studies focusing on the synthesis of chiral amino acid derivatives using activated OSu esters have confirmed that these reactions can proceed with high stereochemical fidelity. For instance, the synthesis of TFA-L-Nle-OSu and its subsequent use in acylation reactions showed no evidence of epimerization, highlighting the stability of the chiral center under these conditions. mdpi.com
Mechanistic studies continue to refine the conditions for peptide bond formation to minimize side reactions. The choice of coupling reagents, solvents, and additives can significantly impact the outcome. Research has shown that for racemization-prone residues, the use of specific coupling reagents like DEPBT or COMU in combination with non-nucleophilic bases can suppress epimerization to negligible levels. researchgate.net Understanding the proton transfer mechanisms and the conformational dynamics of peptide chains during synthesis is also an active area of research, with computational studies providing insight into reaction barriers and pathways. researchgate.net These fundamental advancements, while often studied in model systems, are directly applicable to syntheses involving this compound, ensuring the production of stereochemically pure Nle-containing peptides for downstream applications.
Q & A
Q. Critical Variables :
- Temperature : Maintain ≤0°C to slow racemization .
- Coupling time : Limit to 1–2 hrs; prolonged reactions increase side reactions .
Basic: What are common pitfalls in this compound-based peptide synthesis, and how to troubleshoot them?
Methodological Answer:
- Low coupling efficiency : Ensure anhydrous conditions; residual water hydrolyzes the NHS ester .
- Byproduct formation : Pre-activate Boc-Nle-OH with NHS before adding the amine nucleophile .
- Column chromatography challenges : Use silica gel with 5% acetic acid in eluent to prevent ester hydrolysis .
Validation Step : Perform MALDI-TOF MS on the crude product to confirm peptide mass .
Advanced: How to integrate this compound into solid-phase peptide synthesis (SPPS) workflows?
Methodological Answer:
Resin pretreatment : Swell Fmoc-protected resin in DCM for 30 mins .
Coupling cycle : Use 3-fold molar excess of this compound in DMF with HOBt/DIPEA (1:2:3 ratio) for 45 mins .
Deprotection : Treat with 20% piperidine/DMF (2 × 5 mins) to remove Boc groups .
Optimization Note : Monitor stepwise yields via Kaiser test; adjust coupling time if ninhydrin-positive .
Basic: What computational tools predict this compound reactivity in novel peptide sequences?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use GROMACS to model ester-amine interactions and predict coupling rates .
- DFT calculations : Gaussian09 optimizes transition states for NHS ester aminolysis .
- Machine learning : Train models on existing peptide synthesis datasets to forecast yields .
Validation : Compare computational predictions with experimental HPLC yields (R > 0.85 indicates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
